1,1-Dimethoxycyclopentane
Overview
Description
1,1-Dimethoxycyclopentane is an organic compound with the molecular formula C7H14O2. It is a colorless to almost colorless liquid with a boiling point of approximately 140°C . This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Preparation Methods
1,1-Dimethoxycyclopentane can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
[ \text{Cyclopentanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1,1-Dimethoxycyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanone and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Dimethoxycyclopentane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxycyclopentane involves its interaction with various molecular targets and pathways. In chemical reactions, the methoxy groups can participate in nucleophilic and electrophilic interactions, facilitating the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-donating properties of the methoxy groups, which can stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
1,1-Dimethoxycyclopentane can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound from which this compound is derived. Cyclopentanone lacks the methoxy groups and has different reactivity and applications.
Cyclopentanone dimethyl acetal: A related compound with similar structural features but different chemical properties and uses.
Cyclopentanol: A reduction product of this compound, with distinct chemical behavior and applications.
The uniqueness of this compound lies in its dual methoxy groups, which impart specific reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
1,1-dimethoxycyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFDZMDKNQQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335145 | |
Record name | 1,1-Dimethoxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-94-2 | |
Record name | 1,1-Dimethoxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethoxy-cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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